Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole
Overview
Description
Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole is a complex organic compound that combines the properties of oxalic acid and imidazole derivatives Oxalic acid is a dicarboxylic acid known for its strong chelating properties, while imidazole is a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the phenylphenoxy group: This step involves the reaction of the imidazole derivative with a phenylphenoxypropyl halide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the phenylphenoxy group can interact with hydrophobic pockets in proteins . These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Oxazole derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit similar biological activities.
Other imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole core and are used for their antimicrobial properties.
Uniqueness: Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole is unique due to the combination of the oxalic acid and imidazole moieties, which confer both strong chelating properties and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.C2H2O4/c1-2-7-16(8-3-1)17-9-4-5-10-18(17)21-14-6-12-20-13-11-19-15-20;3-1(4)2(5)6/h1-5,7-11,13,15H,6,12,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGCELAWUMHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN3C=CN=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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